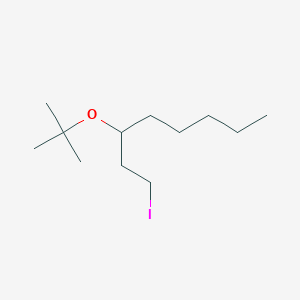

3-tert-Butoxy-1-iodooctane

説明

3-tert-Butoxy-1-iodooctane is an organoiodine compound characterized by an octane backbone with a tert-butoxy group (-OC(CH₃)₃) at the third carbon and an iodine atom at the terminal position. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in nucleophilic substitution (SN2) reactions or as a precursor in cross-coupling reactions. The tert-butoxy group’s bulkiness introduces significant steric hindrance, which influences reaction kinetics and regioselectivity, while the iodine atom serves as a superior leaving group compared to bromine or chlorine analogs.

特性

CAS番号 |

52477-98-2 |

|---|---|

分子式 |

C12H25IO |

分子量 |

312.23 g/mol |

IUPAC名 |

1-iodo-3-[(2-methylpropan-2-yl)oxy]octane |

InChI |

InChI=1S/C12H25IO/c1-5-6-7-8-11(9-10-13)14-12(2,3)4/h11H,5-10H2,1-4H3 |

InChIキー |

RTGSMQWQIAWTCM-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(CCI)OC(C)(C)C |

製品の起源 |

United States |

類似化合物との比較

1-Iodooctane

- Structure : Lacks the tert-butoxy group at position 3.

- Reactivity : Exhibits faster SN2 reaction rates due to reduced steric hindrance. For example, in nucleophilic substitutions with hydroxide ions, 1-iodooctane reacts ~10× faster than its tert-butoxy-substituted analog.

- Applications : Primarily used in alkylation reactions where steric effects are minimal.

3-Methoxy-1-iodooctane

- Structure : Methoxy (-OCH₃) replaces tert-butoxy at position 3.

- Reactivity: The smaller methoxy group reduces steric hindrance compared to tert-butoxy, leading to intermediate reaction rates.

- Thermal Stability : Lower thermal stability than 3-tert-Butoxy-1-iodooctane due to reduced steric protection of the ether oxygen.

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid (Referenced from )

- Structure : Cyclobutane ring with tert-butoxy and carboxylic acid groups.

- Key Differences :

- The cyclobutane ring introduces strain, enhancing reactivity in ring-opening reactions, unlike the linear octane chain in 3-tert-Butoxy-1-iodooctane.

- The carboxylic acid group enables participation in condensation or esterification reactions, absent in the iodooctane derivative.

- Applications : Widely used in pharmaceutical synthesis (e.g., prodrugs) and material science due to its bifunctional reactivity .

Comparative Data Table

Steric and Electronic Effects

- Steric Hindrance : The tert-butoxy group in 3-tert-Butoxy-1-iodooctane creates a bulky environment, slowing SN2 reactions compared to 1-iodooctane. This property is exploited in stereoselective syntheses where backside attack is disfavored.

- Electronic Influence: The tert-butoxy group’s electron-donating nature slightly stabilizes adjacent carbocations, though this effect is less pronounced than in methoxy-substituted analogs.

- Thermal Stability : Enhanced stability compared to smaller ethers (e.g., methoxy) due to steric shielding of the oxygen atom, reducing susceptibility to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。